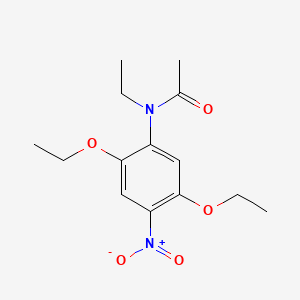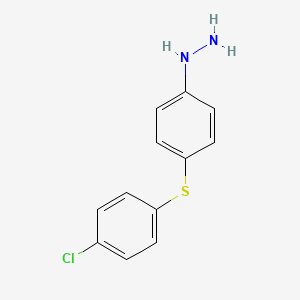
2-Methyl-5-(propan-2-yl)cyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is an ester derived from the reaction between (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and flavoring agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:
(2-methyl-5-propan-2-ylcyclohexanol)+acetic acid→(2-methyl-5-propan-2-ylcyclohexyl) acetate+water
Industrial Production Methods: In an industrial setting, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: (2-Methyl-5-propan-2-ylcyclohexyl) acetate can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of (2-methyl-5-propan-2-ylcyclohexanol).
Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of (2-methyl-5-propan-2-ylcyclohexanone) or (2-methyl-5-propan-2-ylcyclohexanoic acid).
Reduction: Formation of (2-methyl-5-propan-2-ylcyclohexanol).
Substitution: Formation of (2-methyl-5-propan-2-ylcyclohexyl) amide or other esters.
科学的研究の応用
(2-Methyl-5-propan-2-ylcyclohexyl) acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
作用機序
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate primarily involves its hydrolysis to (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with olfactory receptors, contributing to its fragrance properties.
類似化合物との比較
(2-Methyl-5-propan-2-ylcyclohexanol): The alcohol precursor to (2-methyl-5-propan-2-ylcyclohexyl) acetate.
Menthyl acetate: Another ester with a similar structure but derived from menthol.
Isobornyl acetate: An ester with a similar fragrance profile but different structural features.
Uniqueness: (2-Methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific structural arrangement, which imparts a distinct fragrance. Its synthesis and reactions are well-studied, making it a valuable compound in both academic research and industrial applications.
特性
CAS番号 |
51546-61-3 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
(2-methyl-5-propan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |
InChIキー |
JAKFDYGDDRCJLY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)


![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)






![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
